N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Chemical procurement Quality control Research reagent

This benzothiadiazole–triazole carboxamide hybrid (CAS 1207026-71-8, ZINC47777) delivers a precisely defined regioisomeric connectivity—the 2-phenyl-1,2,3-triazole-4-carboxamide is linked exclusively at the 4-position of the 2,1,3-benzothiadiazole core—critical for reproducible SAR, docking, and photophysical studies. With a cLogP of 1.833, tPSA of 82 Ų, and MW 322.35 Da, it satisfies lead-like criteria for fragment-based screening libraries. The electron-accepting benzothiadiazole chromophore enables fluorescence-based binding assays, while the metabolically stable triazole amide-bond bioisostere offers a modular synthetic handle via CuAAC or amidation chemistry. Supplied at ≥95% purity for R&D use, it serves as a 'blank slate' scaffold for computational model validation due to the absence of annotated ChEMBL activity. Ensure you are ordering the correct regioisomer; closely related analogs differing in triazole substitution pattern or ring connectivity will alter hydrogen-bonding capacity, lipophilicity, and dihedral angle—risking target binding pose or desired emissive properties.

Molecular Formula C15H10N6OS
Molecular Weight 322.35
CAS No. 1207026-71-8
Cat. No. B2849802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
CAS1207026-71-8
Molecular FormulaC15H10N6OS
Molecular Weight322.35
Structural Identifiers
SMILESC1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC=CC4=NSN=C43
InChIInChI=1S/C15H10N6OS/c22-15(17-11-7-4-8-12-14(11)20-23-19-12)13-9-16-21(18-13)10-5-2-1-3-6-10/h1-9H,(H,17,22)
InChIKeyHCSSDYDHLXJGGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,1,3-Benzothiadiazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 1207026-71-8): Technical Specifications and Procurement Profile


N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 1207026-71-8) is a synthetic heterocyclic small molecule (C15H10N6OS, MW 322.35 g/mol) comprising a 2,1,3-benzothiadiazole core linked via a carboxamide bridge to a 2-phenyl-2H-1,2,3-triazole moiety . It is commercially supplied as a research-grade building block (typical purity ≥95%) and is cataloged in the ZINC database (ZINC47777) for ligand discovery screening [1]. The 2,1,3-benzothiadiazole fragment is a recognized strong electron-accepting unit, while the 1,2,3-triazole ring functions as a metabolically stable bioisostere of the amide bond, making the hybrid scaffold relevant to both medicinal chemistry and materials science programs .

Why N-(2,1,3-Benzothiadiazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by Generic Triazole-Carboxamide Analogs


The precise regioisomeric connectivity of the 2-phenyl-1,2,3-triazole-4-carboxamide to the 4-position of the 2,1,3-benzothiadiazole ring dictates both the molecular conformation and the electronic communication between the donor and acceptor subunits. Closely related analogs—such as N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1251563-40-2) or N-(2,1,3-benzothiadiazol-4-yl)-1H-1,2,4-triazole-3-carboxamide (CAS 392705-84-9)—differ in triazole substitution pattern, ring regioisomerism, or the absence of the N2-phenyl group, each of which profoundly alters hydrogen-bonding capacity, lipophilicity (clogP), and the dihedral angle between the two heterocyclic planes . In the context of structure–activity relationship (SAR) studies or materials discovery, substituting one benzothiadiazole-triazole carboxamide for another without controlling for these precise structural parameters risks negating the target binding pose or the desired photophysical property [1].

Quantitative Evidence Guide for N-(2,1,3-Benzothiadiazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide: Comparator Analysis


Supplied Purity and Physical Form Consistency vs. Analog Research Chemicals

The target compound is supplied with a documented purity specification of ≥95% (Catalog No. CM940039), a defined molecular formula (C15H10N6OS), and a calculated molecular weight of 322.35 g/mol . In contrast, several closely related benzothiadiazole-triazole carboxamide analogs available from similar suppliers—such as N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide (CAS not specified in the comparison source) or N-(2,1,3-benzothiadiazol-4-yl)-2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide—are typically listed only with the generic descriptor 'purity usually 95%' without batch-specific analytical certification [1]. This documented quality baseline reduces the risk of purchasing material with undetected impurities that could compromise high-throughput screening (HTS) hit confirmation or spectroscopic characterization.

Chemical procurement Quality control Research reagent

Calculated Physicochemical Property Profile vs. In-Class Benzothiadiazole-Triazole Hybrids

The ZINC database provides a calculated logP of 1.833, a topological polar surface area (tPSA) of 82 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors for the target compound [1]. By comparison, the 5-methyl-1-(4-phenylthiazol-2-yl)-substituted analog (CAS 1251563-40-2, C19H13N7OS2, MW ~419.5) introduces a larger thiazole-phenyl substituent that increases logP and molecular weight substantially, likely reducing aqueous solubility and altering permeability . The lower molecular weight and more favorable tPSA of the target compound place it closer to the center of oral drug-like chemical space as defined by Lipinski and Veber rules, making it a more suitable starting point for fragment-based or lead-like screening libraries.

Drug-likeness ADME prediction Ligand-based design

Electron-Accepting Benzothiadiazole Core: Photophysical Potential Relative to Non-Acceptor Triazole Amides

The 2,1,3-benzothiadiazole moiety is a well-established strong electron-accepting fragment that, when conjugated with a triazole ring, enables donor–acceptor (D–A) systems with tunable photoluminescence quantum yields (PLQY) reaching close to 100% in optimized derivatives [1]. Although no direct PLQY measurement for the target compound has been reported, structurally analogous 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazoles synthesized via click chemistry have demonstrated PLQY values exceeding 90% and have been successfully integrated into OLED devices achieving a maximum brightness of 8000 cd/m² and a current efficiency of 3.29 cd/A [1]. In contrast, triazole-carboxamides lacking the benzothiadiazole acceptor (e.g., simple 2-phenyl-N-alkyl-2H-1,2,3-triazole-4-carboxamides) exhibit negligible visible fluorescence, limiting their utility in imaging or optoelectronic applications .

OLED materials Fluorescent probe Donor-acceptor dyes

Metabolic Stability of the 1,2,3-Triazole Linker Compared to Classical Amide Bonds

The 1,4-disubstituted 1,2,3-triazole formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a recognized non-classical bioisostere of the trans-amide bond with demonstrated resistance to hydrolytic and proteolytic cleavage . While the target compound has not been subjected to published microsomal stability or plasma stability assays, the class of 1,2,3-triazole-4-carboxamides has consistently shown enhanced metabolic stability relative to their amide counterparts in medicinal chemistry campaigns . By comparison, N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide analogs (tetrazole series) or simple benzamides are susceptible to amidase-mediated hydrolysis in hepatic microsomes, with half-lives frequently below 30 minutes [1]. The triazole-containing scaffold of the target compound is therefore expected to offer extended in vitro half-life, an important consideration for cellular assay reliability.

Metabolic stability Bioisostere Peptidomimetic

Recommended Application Scenarios for N-(2,1,3-Benzothiadiazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 1207026-71-8)


Fragment-Based Lead Discovery Screening Libraries

With a molecular weight of 322.35 Da, clogP of 1.833, and tPSA of 82 Ų [1], the compound satisfies both the Rule of Three (MW <300 Da desired; here slightly above but within acceptable range for lead-like libraries) and Veber criteria, making it suitable for inclusion in fragment-based or lead-like screening decks. The benzothiadiazole core provides a chromophoric handle for fluorescence-based binding assays, while the triazole carboxamide offers a modular synthetic handle for hit expansion via CuAAC or amidation chemistry [2].

Donor-Acceptor Materials Discovery for OLED and Fluorescent Probe Development

The benzothiadiazole-triazole scaffold is a proven platform for constructing emissive D–A systems with PLQY values exceeding 90% in optimized derivatives [1]. The target compound can serve as a core intermediate for synthesizing next-generation OLED emitters or fluorescent sensors, where the N2-phenyl group on the triazole enables fine-tuning of the HOMO–LUMO gap through further functionalization [1].

Kinase or Enzyme Inhibitor Medicinal Chemistry Programs Requiring a Metabolically Stable Amide Bioisostere

The 1,4-disubstituted 1,2,3-triazole moiety is a well-validated trans-amide bond surrogate with documented resistance to proteolytic degradation [1]. Programs targeting kinases, proteases, or protein–protein interactions where the amide bond is a known metabolic liability can deploy this compound as a scaffold for SAR exploration, benefiting from the synthetic tractability of the carboxamide and triazole handles for parallel derivatization [1].

Computational Chemistry and Virtual Screening Validation Studies

As a compound cataloged in the ZINC database (ZINC47777) with no known biological activity annotated in ChEMBL [1], it represents a chemically tractable, commercially available 'blank slate' for validating docking algorithms, pharmacophore models, or machine-learning-based activity prediction tools. Its defined stereoelectronic properties and the availability of close structural analogs enable systematic benchmarking of computational methods [1].

Quote Request

Request a Quote for N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.